Diatrizoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.0X10+5 mg/L at 25 °C

1.07e-01 g/L

Synonyms

Canonical SMILES

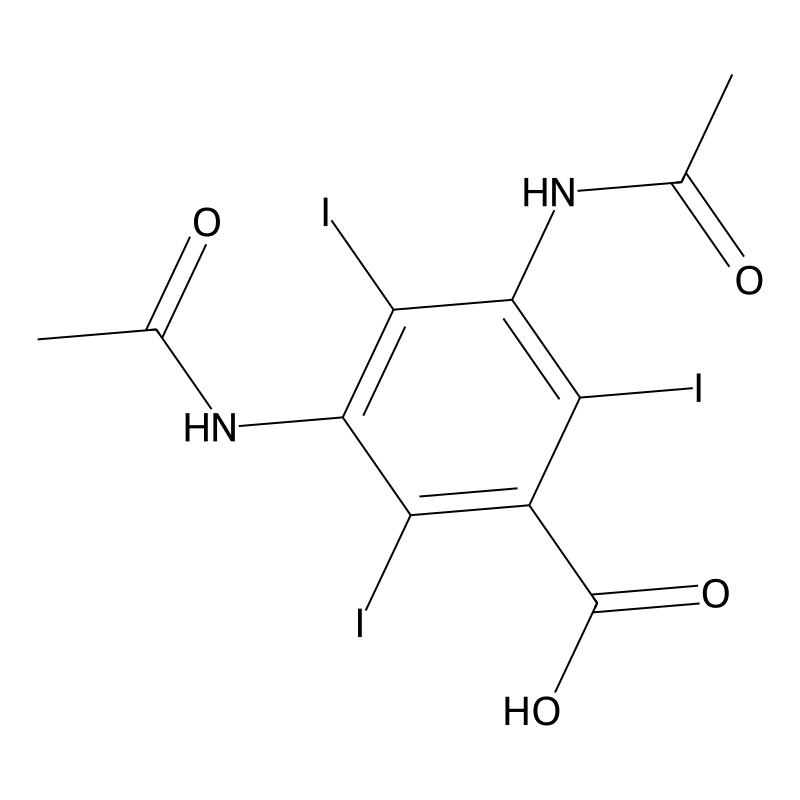

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated radiocontrast agent widely used in medical imaging. It is primarily employed in X-ray imaging techniques such as computed tomography (CT) and angiography. The chemical formula for diatrizoic acid is and it has a molar mass of approximately 613.91 g/mol. This compound is characterized by its high iodine content, which enhances its radiopacity, making it effective for visualizing internal structures during imaging procedures .

Diatrizoic acid does not have a direct role in biological systems. Its function lies in its ability to enhance X-ray contrast. The iodine atoms in diatrizoate effectively absorb X-rays, causing areas with higher concentrations of the contrast agent to appear brighter on the X-ray image. This allows for better visualization of specific organs, blood vessels, or other tissues [].

Blood Cell Separation

Researchers can leverage diatrizoate acid's properties to separate different types of blood cells. Due to its high density, diatrizoic acid can create a density gradient. Blood components with varying densities will settle at different layers within the gradient, enabling separation of components like red blood cells, white blood cells, and platelets. This separation technique is crucial for various research applications in immunology, hematology, and cell biology [1].

- 1: "A detailed investigation of the role of red blood cell deformability in determining efficacy of density gradient centrifugation for isolation of peripheral blood mononuclear cells" by Faraji AH et al. published in Cytokine (2019)

Drug Delivery Research

Scientists are exploring the potential of diatrizoic acid for drug delivery purposes. By attaching therapeutic agents to diatrizoic acid molecules, researchers can potentially create contrast agents with the added benefit of delivering drugs directly to targeted tissues during imaging procedures. This approach holds promise for improved treatment efficacy and reduced side effects [2, 3].

- 2: "Synthesis and biological evaluation of novel diatrizoic acid derivatives as potential theranostics for hepatocellular carcinoma" by Li J et al. published in European Journal of Medicinal Chemistry (2012)

- 3: "Synthesis and evaluation of diatrizoic acid-fructose conjugates for targeted drug delivery to the liver" by Liu Y et al. published in Carbohydrate Research (2017)

- Acylation Reactions: Diatrizoic acid can be synthesized through acylation of 3,5-diaminobenzoic acid with acetic anhydride, producing the diacetyl derivative .

- Esterification: The solid-phase synthesis method involves bonding diatrizoic acid to hydroxymethyl resin through esterification, which allows for purification and improved reaction efficiency .

- Modification with Nanoparticles: Recent studies have explored the conjugation of diatrizoic acid to nanomaterials like LAPONITE® to enhance its performance as a contrast agent in CT imaging. This involves silanization and subsequent acetylation to improve cytocompatibility and imaging efficacy .

Diatrizoic acid exhibits several biological activities primarily related to its function as a contrast agent:

- Radiopacity: The high iodine content provides excellent contrast in X-ray imaging, allowing for detailed visualization of vascular structures and organ systems.

- Osmotic Effects: It has osmotic properties that can influence fluid dynamics in the gastrointestinal tract, making it useful in certain medical conditions such as intestinal obstruction caused by parasites .

- Safety Profile: While generally safe, diatrizoic acid can cause side effects such as nausea, vomiting, and allergic reactions in susceptible individuals. It is contraindicated in patients with known iodine allergies .

The synthesis of diatrizoic acid can be accomplished through various methods:

- Traditional Synthesis:

- Involves the acylation of 3,5-diaminobenzoic acid with acetic anhydride.

- The reaction typically requires careful control of temperature and reactant ratios to optimize yield.

- Solid-Phase Synthesis:

- Nanoparticle Modification:

Diatrizoic acid has several critical applications in medical imaging:

- X-ray Imaging: Used extensively as a contrast medium for visualizing blood vessels, organs, and tissues during various imaging procedures.

- Computed Tomography: Enhances image quality by providing clear delineation of anatomical structures.

- Gastrointestinal Studies: Serves as an alternative to barium sulfate for patients who are allergic or when barium is contraindicated .

- Therapeutic Uses: Occasionally used to alleviate symptoms related to intestinal obstructions caused by parasitic infections .

Research indicates that diatrizoic acid interacts with various biological systems:

- Fluid Dynamics: Its osmotic properties can lead to shifts in fluid balance within the gastrointestinal tract, influencing therapeutic outcomes in conditions like intestinal obstruction.

- Cell Viability Studies: Studies on modified nanoparticles show that diatrizoic acid maintains cytocompatibility at specific concentrations, indicating potential for safe use in vivo applications .

Similar Compounds

Diatrizoic acid shares structural similarities with other iodinated contrast agents. Here are some notable compounds for comparison:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Iopamidol | C_{17}H_{22}I_{3}N_{2}O_{7} | Nonionic contrast agent with lower osmolality than diatrizoic acid. |

| Iohexol | C_{19}H_{24}I_{3}N_{3}O_{9} | Nonionic agent used in various imaging techniques; lower toxicity profile. |

| Ioversol | C_{15}H_{20}I_{3}N_{2}O_{7} | Another nonionic contrast agent; less viscous than diatrizoic acid. |

Uniqueness of Diatrizoic Acid

Diatrizoic acid is unique due to its high osmolality and ionic nature compared to many newer nonionic agents like iopamidol and iohexol. While these newer agents offer improved safety profiles and reduced side effects, diatrizoic acid remains valuable in specific clinical scenarios where rapid imaging is required or where patients have specific contraindications to nonionic agents .

Molecular Formula and Structure (C₁₁H₉I₃N₂O₄)

Diatrizoic acid possesses the molecular formula C₁₁H₉I₃N₂O₄ with a molecular weight of 613.91-613.92 grams per mole [1] [2] [3]. The compound is systematically named as 3,5-diacetamido-2,4,6-triiodobenzoic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The molecular structure consists of a benzoic acid core bearing three iodine substituents at positions 2, 4, and 6, with acetamido groups positioned at the 3 and 5 locations of the benzene ring [2] [3] [4].

The structural framework features a benzene ring as the central aromatic system, with the carboxylic acid functional group (-COOH) directly attached to carbon-1 of the benzene ring [5]. The three iodine atoms are strategically positioned to provide maximum electron density for radiographic contrast applications. The acetamido substituents (-NHCOCH₃) at positions 3 and 5 contribute to the compound's solubility characteristics and overall molecular stability [6] [5].

Crystal structure analysis reveals that diatrizoic acid exhibits interesting supramolecular arrangements. In its meglumine salt form, the compound crystallizes in space group P2₁ with specific unit cell parameters: a = 10.74697(4) Å, b = 6.49364(2) Å, c = 18.52774(7) Å, β = 90.2263(3)°, and V = 1292.985(5) ų [7] [6]. The crystal structure consists of alternating double layers of cations and anions along the c-axis, with hydrogen bonds linking the components into a three-dimensional framework [6].

Physical Properties

Melting and Boiling Points (>300°C, 614.1±55.0°C)

Diatrizoic acid exhibits a melting point greater than 300°C, with decomposition occurring before a clear melting transition is observed [8] [9]. This thermal behavior is characteristic of compounds with extensive hydrogen bonding networks and high molecular stability. The United States Pharmacopeia monograph specifies that when approximately 500 milligrams of diatrizoic acid is heated in a suitable crucible, violet vapors are evolved, indicating thermal decomposition [9].

The boiling point of diatrizoic acid is predicted to be 614.1±55.0°C based on computational thermodynamic models [10]. This relatively high boiling point reflects the substantial intermolecular forces present in the compound, including hydrogen bonding between acetamido groups and potential halogen bonding interactions involving the iodine substituents. The large molecular size and the presence of multiple heavy iodine atoms contribute significantly to the elevated boiling point through increased van der Waals interactions.

Density and Solubility Parameters

The density of diatrizoic acid has not been experimentally determined and remains unreported in the current literature [11] [12]. However, the presence of three iodine atoms (atomic weight 126.9 each) contributes substantially to the molecular mass and would be expected to result in a relatively high density compared to organic compounds of similar molecular size.

Solubility characteristics of diatrizoic acid vary significantly depending on the solvent system. The compound demonstrates very slight solubility in water, with values reported as less than 1 milligram per milliliter [13] [14]. In contrast, diatrizoic acid shows enhanced solubility in polar aprotic solvents, with dimethyl sulfoxide achieving concentrations of at least 87.3 milligrams per milliliter [15]. Ethanol solubility reaches approximately 3.85 milligrams per milliliter when ultrasonic treatment and warming are applied [15]. The compound is soluble in methanol and shows almost transparent dissolution in 0.2 molar sodium hydroxide solution [4] [16].

The limited water solubility is attributed to the hydrophobic nature of the triiodinated aromatic ring system, despite the presence of polar acetamido and carboxylic acid functional groups [13]. The enhanced solubility in alkaline solutions results from deprotonation of the carboxylic acid group, forming the more water-soluble diatrizoate anion [9].

Vapor Pressure and Stability Characteristics

Vapor pressure data for diatrizoic acid is not available in the current literature, with multiple safety data sheets and technical specifications indicating "no data available" for this parameter [12] [17]. The absence of vapor pressure measurements likely reflects the compound's low volatility due to its high molecular weight and extensive intermolecular interactions.

Stability characteristics indicate that diatrizoic acid is stable under normal storage conditions when kept in cool, dark, and dry environments [12] [17]. The compound should be stored at room temperature, with some suppliers recommending storage below 15°C to maintain optimal stability [16]. Diatrizoic acid is incompatible with oxidizing agents, which may lead to degradation or unwanted chemical reactions [12] [17].

Studies on the stability of diatrizoic acid formulations have revealed that the compound can undergo decomposition in the presence of reducing sugars such as glucose, particularly when copper ions are present [18]. This decomposition pathway involves the displacement of iodide ions through a glucose-copper activated complex mechanism. The greatest decomposition rates occur in alkaline conditions (pH 8) at elevated temperatures (60°C) when both glucose and copper are present [18].

Chemical Properties

Acid-Base Properties (pKa 0.92±0.10)

Diatrizoic acid exhibits weak acid characteristics with a predicted pKa value of 0.92±0.10 [19]. This relatively low pKa value indicates that the compound behaves as a moderately strong acid, readily donating its carboxylic acid proton in aqueous solution. The acidic nature is primarily attributed to the carboxylic acid functional group, with the electron-withdrawing effects of the three iodine substituents and the acetamido groups contributing to the stabilization of the conjugate base.

The presence of multiple electronegative iodine atoms in ortho and para positions relative to the carboxylic acid group significantly enhances the acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). This inductive effect results from the high electronegativity of iodine (2.66 on the Pauling scale), which withdraws electron density from the aromatic ring system and stabilizes the carboxylate anion through delocalization [5].

The acid-base equilibrium of diatrizoic acid is crucial for its pharmaceutical applications, as the ionization state affects solubility, bioavailability, and contrast enhancement properties. In physiological pH conditions (approximately 7.4), diatrizoic acid exists predominantly in its ionized form as the diatrizoate anion, which enhances water solubility and facilitates renal excretion [5].

Reactivity Patterns

Diatrizoic acid demonstrates specific reactivity patterns that are characteristic of polyhalogenated aromatic carboxylic acids. The compound is susceptible to nucleophilic aromatic substitution reactions, where the iodine substituents can be replaced by various nucleophiles under appropriate conditions [20]. The electron-withdrawing nature of the iodine atoms activates the aromatic ring toward nucleophilic attack, particularly at positions bearing iodine substituents.

Thermal decomposition of diatrizoic acid occurs at elevated temperatures, producing characteristic violet vapors that contain iodine species [9]. The decomposition pathway involves the cleavage of carbon-iodine bonds and the breakdown of acetamido groups, ultimately yielding carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides [12] [17].

The compound exhibits stability toward hydrolysis under neutral and mildly acidic conditions but may undergo degradation in strongly alkaline environments or in the presence of reducing agents [18]. The acetamido groups provide some protection against hydrolytic cleavage of the amide bonds, contributing to the overall stability of the molecule under physiological conditions.

Functional Group Characteristics

Diatrizoic acid contains several distinct functional groups that contribute to its chemical behavior and biological activity. The carboxylic acid group (-COOH) serves as the primary acidic center and is responsible for the compound's ionization behavior [5]. This functional group enables salt formation with various cations, including sodium and meglumine, which are commonly used in pharmaceutical formulations to enhance solubility and reduce osmolality.

The acetamido groups (-NHCOCH₃) at positions 3 and 5 of the benzene ring contribute to the compound's hydrogen bonding capabilities and influence its solubility characteristics [6]. These groups can participate in both intramolecular and intermolecular hydrogen bonding interactions, affecting crystal packing and stability. The amide functionality is generally stable toward hydrolysis under physiological conditions but may undergo cleavage under extreme pH conditions or elevated temperatures.

The triiodinated aromatic ring system represents the most distinctive structural feature of diatrizoic acid [5]. The three iodine substituents at positions 2, 4, and 6 provide the high atomic number density required for effective X-ray contrast enhancement. These iodine atoms also significantly influence the electronic properties of the aromatic system, making it electron-deficient and susceptible to nucleophilic aromatic substitution reactions.

The comprehensive crystallographic characterization of diatrizoic acid has been achieved through the implementation of multiple advanced analytical techniques, each providing unique insights into the structural complexities of this pharmaceutically important compound [1] [2] [3].

Single Crystal X-ray Diffraction represents the primary methodology for complete structural characterization, utilizing Oxford Diffraction Gemini R Ultra diffractometers equipped with Ruby charge-coupled device detectors and molybdenum Kα radiation (λ = 0.71073 Å) [1] [4]. This technique has successfully characterized all fourteen known crystal forms of diatrizoic acid, including two hydrated forms, three anhydrous polymorphs, and nine distinct solvated structures [1] [5].

Single Crystal Neutron Diffraction provides unparalleled accuracy in hydrogen atom localization, essential for understanding hydrogen bonding networks that govern crystal stability [1] [2]. The KOALA diffractometer at the Bragg Institute (Lucas Heights, Australia) operated at 120 K has been employed for diatrizoic acid dihydrate analysis, while the VIVALDI diffractometer at Institut Laue-Langevin (Grenoble, France) has characterized diatrizoate sodium tetrahydrate [2] [3]. These neutron studies reveal bond lengths involving hydrogen atoms that are consistently longer in neutron structures compared to X-ray determinations, with differences reaching up to 0.3 Å [2].

Synchrotron X-ray Diffraction has proven essential for analyzing small crystal specimens, particularly the tetartohydrate form crystallized from 1-propanol [2]. The Advanced Photon Source beamline 11-BM utilizes wavelengths of 0.458963(2) Å with twelve silicon crystal analyzers, enabling high angular resolution and accurate peak position determination [1].

Powder X-ray Diffraction serves dual purposes in phase identification and polymorph differentiation, despite challenges posed by high iodine absorption coefficients that result in low-intensity diffraction patterns [2]. This technique successfully distinguishes between anhydrous Forms II and III, revealing clear changes in peak positions that confirm phase transitions [2].

Fourier Transform Infrared Spectroscopy provides critical fingerprinting capabilities through analysis of characteristic vibrational regions. The hydroxyl and amide NH stretching region around 3500 cm⁻¹ exhibits significant changes between hydrated and anhydrous forms, while carbonyl stretch vibrations near 1700 cm⁻¹ reveal hydrogen bonding pattern modifications [2]. Form III displays a particularly sharp peak in the NH/OH region, indicating distinct hydrogen bonding arrangements involving carboxylic acid or amido functionalities [2].

Thermogravimetric Analysis quantifies thermal stability and water content with exceptional precision. The technique operates at heating rates of 10 °C min⁻¹ under nitrogen purge conditions, revealing that diatrizoic acid dihydrate maintains structural integrity until 80 °C, with complete dehydration occurring at 135 °C through a single-step process representing 5.68% mass loss [2].

Partial Atomic Charges and Hardness Algorithm (PACHA) calculations enable semi-empirical lattice energy determinations, providing quantitative rankings of intermolecular interaction strengths ranging from -15.1 to -56.4 kJ mol⁻¹ [2]. These calculations consistently identify carboxylic acid hydrogen bonding as the strongest interaction in all crystal forms [2].

Polymorphism and Crystal Forms

Diatrizoic acid demonstrates remarkable polymorphic diversity, existing in five distinct anhydrous and hydrated crystal forms, each characterized by unique structural arrangements and thermodynamic relationships [2] [5].

Diatrizoic Acid Dihydrate crystallizes in the triclinic space group P-1 with unit cell parameters a = 7.8264(6) Å, b = 9.4397(8) Å, c = 13.302(1) Å, α = 89.673(2)°, β = 75.570(2)°, γ = 71.091(2)°, and volume V = 897.4(1) ų [2]. This form exhibits extraordinary thermal stability, remaining unchanged until 120 °C and completing dehydration only at 135 °C, which is exceptionally high for organic hydrates lacking cation coordination [2].

Diatrizoic Acid Tetartohydrate represents a unique crystal form containing 0.25 water molecules per host molecule, crystallizing in the monoclinic space group C2/c with dimensions a = 20.70(2) Å, b = 9.407(8) Å, c = 18.68(2) Å, β = 116.440(8)°, and V = 3257(5) ų [2]. The incorporated water molecules act primarily as space fillers, exhibiting weak interactions that enable non-stoichiometric behavior [2].

Anhydrous Form I crystallizes exclusively from the melt in space group C2/c with parameters a = 20.646(4) Å, b = 9.353(2) Å, c = 18.688(3) Å, β = 117.020(5)°, and V = 3215(1) ų [2]. This form demonstrates structural similarity to the tetartohydrate, differing primarily in the absence of included water molecules [2].

Anhydrous Forms II and III result from thermal dehydration processes, with Form II emerging from dihydrate dehydration at 135 °C and subsequently transforming to Form III through an exothermic transition at 210.8 ± 0.4 °C [2]. Energy-temperature diagram analysis reveals a monotropic relationship where Form III represents the thermodynamically stable polymorph across all temperatures, with a melting point of 306.7 ± 2.3 °C and fusion enthalpy of 31.6 ± 1.7 kJ mol⁻¹ [2].

Diatrizoate Sodium Tetrahydrate crystallizes in triclinic space group P-1 with complex unit cell parameters a = 11.754(2) Å, b = 13.091(3) Å, c = 15.129(4) Å, α = 73.62(2)°, β = 84.56(2)°, γ = 63.50(1)°, and V = 2024.1(8) ų [2]. This hydrated salt form contains 4.25 water molecules per formula unit, exhibiting significantly reduced thermal stability compared to the free acid, with dehydration commencing at room temperature [2].

Solvate Formations

Diatrizoic acid demonstrates exceptional propensity for solvate formation, crystallizing with nine different organic solvents to produce structurally diverse inclusion compounds [2] [5] [6].

DMSO Solvates and Desolvation Mechanisms

The dimethylsulfoxide solvate series provides unprecedented insight into crystallization desolvation processes through three distinct stoichiometric forms: tetrasolvate, disolvate, and monosolvate [6] [7]. These structures represent progressive stages of desolvation, revealing the hierarchical nature of intermolecular interactions during crystal nucleation [6].

DMSO Tetrasolvate represents the fully solvated initial stage, where complete solvation shells surround individual diatrizoic acid molecules. Progressive desolvation proceeds through systematic removal of weakly bound solvent molecules while preserving the strongest carboxylic acid-DMSO hydrogen bonding interaction [6] [7].

DMSO Disolvate demonstrates intermediate desolvation, featuring both hydrogen bonding and halogen bonding interactions. The structure exhibits pseudo-centrosymmetric dimer formation through iodine-oxygen halogen bonds (I···O) alongside traditional N-H···O hydrogen bonds [2].

DMSO Monosolvate represents the final solvated stage before complete desolvation, maintaining only the strongest carboxylic acid-solvent interaction with an energy of -56.4 kJ mol⁻¹ [2]. This form exhibits isostructural relationships with tetrahydrofuran monosolvate, demonstrating the universal nature of the brickwork-like hydrogen bonded layer motif [2].

The desolvation mechanism consistently preserves carboxylic acid interactions as the final bonds to break during crystal nucleation, supporting the hypothesis that this represents the controlling interaction in crystallization processes [2] [6].

Hydrated Forms (Dihydrate Structure)

Diatrizoic Acid Dihydrate exhibits a unique structural motif where four water molecules form a hydrogen-bonded square that becomes "encapsulated" between pairs of host molecules [2] [3]. This arrangement creates extraordinarily stable hydrogen-bonded capsules reminiscent of water squares found in tetrapodal urea complexes [2].

The water square arrangement involves specific geometric relationships: two water molecules donate hydrogen bonds to diatrizoic acid carbonyl groups, while the remaining two molecules accept hydrogen bonds from carboxylic acid groups. The resulting D···A distances range from 2.49(2) to 2.82(1) Å, with the shortest and strongest interaction being the carboxylic acid OH to water oxygen bond at 1.45(3) Å [2].

Neutron diffraction analysis reveals precise hydrogen atom positions, confirming that water-water hydrogen bonds within the square exhibit stabilizing energies of -28.5 kJ mol⁻¹, while water-host interactions reach -34.0 kJ mol⁻¹ for carbonyl coordination and -56.4 kJ mol⁻¹ for carboxylic acid interactions [2].

The three-dimensional crystal packing results from stacking these basic water-capsule units through two distinct hydrogen bonding motifs: N1 amido group hydrogen bonding to O2 carboxylic acid oxygen along the (001) direction, and N2 amido group interaction with O3 amido oxygen forming stacks along the crystallographic a-axis [2]. This creates strongly hydrogen-bonded layers with weaker C-H···O interactions connecting layers along the b-axis [2].

Crystallization Process Dynamics

The crystallization behavior of diatrizoic acid reveals fundamental principles governing pharmaceutical crystal engineering, particularly regarding the interplay between hydrogen bonding and halogen bonding in directing solid-state assembly [2] [5].

Nucleation processes are controlled by the hierarchical strength of intermolecular interactions, with carboxylic acid hydrogen bonding consistently representing the strongest and most persistent interaction across all crystal forms [2]. This interaction energy of -56.4 kJ mol⁻¹ significantly exceeds typical amido-amido hydrogen bonds (-15.1 to -16.6 kJ mol⁻¹), establishing it as the controlling factor in crystallization kinetics [2].

Solvent selection effects demonstrate remarkable specificity in crystal form outcomes. Aqueous crystallization exclusively produces hydrated forms due to the exceptional stability of water square encapsulation motifs [2]. Non-aqueous solvents enable halogen bonding interactions that are incompatible with extensive hydrogen-bonded water networks, leading to distinct solvate structures [2].

Cooling rate dependencies significantly influence crystal quality and size, with slow cooling from saturated aqueous solutions producing large, high-quality dihydrate crystals suitable for single-crystal neutron diffraction studies [2]. Rapid cooling typically yields smaller crystals with potential defects or incomplete solvation [2].

Ostwald ripening phenomena occur in diatrizoate sodium systems, where initial blade-like crystals transform to block morphologies over time without phase transition, as confirmed by powder X-ray diffraction [2]. This process demonstrates the thermodynamic drive toward equilibrium crystal forms under ambient conditions [2].

Desolvation pathways follow predictable patterns based on interaction strength hierarchies. The DMSO solvate series demonstrates progressive loss of weakly bound solvent molecules while maintaining carboxylic acid interactions until final desolvation stages [6]. This provides a mechanistic framework for understanding and potentially controlling pharmaceutical crystal forms during processing [6].

Structure-Property Relationships in Crystal Forms

The diverse crystal forms of diatrizoic acid demonstrate quantifiable relationships between molecular arrangement and macroscopic properties, providing insights essential for pharmaceutical development and manufacturing [2] [5].

Thermal stability correlations reveal direct relationships between hydrogen bonding strength and dehydration temperatures. The dihydrate form's exceptional stability (dehydration at 135 °C) correlates with the extraordinary strength of its water encapsulation motif, where interaction energies reach -56.4 kJ mol⁻¹ [2]. In contrast, the tetartohydrate's weak water interactions (-18.5 kJ mol⁻¹) result in facile dehydration and non-stoichiometric behavior [2].

Mechanical property predictions emerge from crystal packing analysis. The layered structure of dihydrate, with strong intralayer hydrogen bonding but weaker interlayer C-H···O interactions, suggests anisotropic mechanical properties with preferential cleavage along the b-axis direction [2]. This has direct implications for tablet compression and powder handling characteristics [2].

Solubility relationships demonstrate the thermodynamic principle that hydrates exhibit the lowest aqueous solubility among crystal forms of a given compound [2]. The extraordinary stability of diatrizoic acid dihydrate creates significant manufacturing challenges, necessitating formulation as pharmaceutically acceptable salt forms (sodium, meglumine, or lysinium salts) to achieve adequate bioavailability [2].

Halogen bonding propensity serves as a predictive tool for solvate formation. The presence of three iodine substituents enables selective crystallization with halogen bond accepting solvents, observed in seven of nine characterized solvates [2]. However, halogen bonding is absent in hydrated forms due to the incompatibility with extensive water hydrogen bonding networks [2].

Polymorphic transformation energetics follow established thermodynamic principles. The monotropic relationship between anhydrous Forms II and III, with Form III as the stable phase across all temperatures, enables prediction of processing conditions and long-term storage stability [2]. The transformation enthalpy of -7.3 ± 0.3 kJ mol⁻¹ indicates moderate driving forces for the transition [2].

Molecular conformation effects influence accessible crystal forms, with syn- and trans-conformations of amide substituents determining hydrogen bonding network topologies [2]. The dihydrate adopts syn-conformation enabling water square formation, while tetartohydrate utilizes trans-conformation creating alternative stacking motifs [2].

Crystal engineering principles emerge from systematic analysis of intermolecular interactions. The consistent identification of carboxylic acid hydrogen bonding as the strongest interaction provides a reliable anchor point for designing related compounds or predicting crystallization behavior [2]. The brickwork-like layer motif appearing in multiple solvated forms suggests this represents a particularly stable packing arrangement for the diatrizoic acid molecular framework [2].

Physical Description

Color/Form

Crystals from dilute dimethylformide

Crystals from ethanol (aqueous)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.37 (est)

3.3

Decomposition

Appearance

Melting Point

> 300 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 9 of 10 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Osmotic agent; the osmotic effect of diatrizoate sodium, and diatrizoate meglumine and diatrizoate sodium combination solutions draws fluid into the intestine, thus helping to dislodge the meconium impaction. /Diatrizoates/

Diagnostic aid, radiopaque; organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.

Diagnostic aid (radiopaque medium). /Meglumine Diatrizoate/

For more Therapeutic Uses (Complete) data for DIATRIZOATE (24 total), please visit the HSDB record page.

Pharmacology

Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of diatrizoate is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain diatrizoate meglumine from body parts that do not contain this agent and allows for visualization of different body structures.

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08A - X-ray contrast media, iodinated

V08AA - Watersoluble, nephrotropic, high osmolar x-ray contrast media

V08AA01 - Diatrizoic acid

Mechanism of Action

Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Diatrizoate meglumine is excreted in breast milk following intravascular administration.

Diatrizoate sodium is very poorly absorbed from the GI tract. In some patients, especially infants and patients with engorgement of the intestinal mucosa, small amounts of the drug may be absorbed from the GI tract and occasionally produce partial visualization of the urinary tract. Following intravesical instillation of diatrizoate sodium, only small amounts of the drug are absorbed into blood through the bladder. Some absorption of diatrizoate sodium into blood may also occur through serous membranes such as the peritoneum or pleura. The drug is rapidly absorbed after IM or subcutaneous injection.

Diatrizoate sodium is rapidly distributed throughout extracellular fluid following intravascular administration. Less than 5% of the drug appears to be bound to plasma proteins.

Diatrizoates, when administered intravenously, cross the placenta and are evenly distributed in fetal tissues. Intra-amniotic injection of diatrizoates has been reported to suppress the fetal thyroid gland.

For more Absorption, Distribution and Excretion (Complete) data for DIATRIZOATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Meglumine diatrizoate mixture with sodium diatrizoate; 8064-12-8

Wikipedia

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Diatrizoates, systemic (Parenteral solutions)/

The most common complication of splenoportography is internal bleeding. Fatal hemorrhage has occurred rarely, but leakage of up to 300 mL of blood from the spleen is apparently common. Blood transfusions and rarely splenectomy may be required.

Intestinal necrosis and GI tract perforation leading to death have been associated with rectal administration of diatrizoate solutions in the investigational treatment of meconium ileus in infants.

For more Drug Warnings (Complete) data for DIATRIZOATE (37 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Diatrizoic acid is reacted with equimolar quantity of NaOH, usually in water for injection to produce soln of required concn. /Sodium diatrizoate/

Diatrizoic acid is reacted with an equimolar quantity of methylglucamine (meglumine), usually in water for injection, to produce a solution of the required concentration. /Diatrizoate meglumine/

General Manufacturing Information

Information available in 2005 indicated that Sodium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/

Information available in 2005 indicated that Lysine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Germany, Hungary (1,2)

Information available in 2005 indicated that Calcium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Brazil, Spain (1,2)

Analytic Laboratory Methods

Analyte: Diatrizoate; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 238 nm

IODINATED RADIOCONTRAST AGENTS, INCLUDING DIATRIZOIC ACID, WERE SEPARATED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.

Analyte: diatrizoic acid; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DIATRIZOATE (30 total), please visit the HSDB record page.

Storage Conditions

Interactions

Incidence of delayed (more than 1 hour after administration) reactions (eg. hypersensitivity, fever, skin rash, flu-like symptoms, joint pain, flushing, pruritus, emesis, hypotension, dizziness) to intravenous contrast media may be increased in patients who have received interleukin-2; some symptoms may resemble a "recall" reaction to interleukin-2; supportive medical treatment may be necessary if symptoms are significant; there is some evidence that incidence is reduced if contrast media administration is delayed until 6 weeks after interleukin-2 administration.

Concurrent use /of chymopapain/ with diatrizoates may increase the risk of toxicity, especially if either agent enters the subarachnoid space; it is strongly recommended that diskography not be performed as part of the chemonucleolysis procedure.

Concurrent intravascular administration of diatrizoates with beta-adrenergic blocking agents may increase the risk of moderate to severe anaphylactoid reaction; also, hypotensive effects may be exacerbated; discontinuation of the beta-adrenergic blocking agent may be advisable before administration of contrast media in patients with other risk factors.

For more Interactions (Complete) data for DIATRIZOATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Unexpected degradation and deiodination of diatrizoate by the Cu(II)/S(IV) system under anaerobic conditions

Jingxin Yang, Yujie Luo, Xianghui Fu, Zijun Dong, Chuan Wang, Hong Liu, Chengchun JiangPMID: 33957311 DOI: 10.1016/j.watres.2021.117137

Abstract

Transition metal catalyzed sulfite auto-oxidation is a promising technology used in water and wastewater treatment for the elimination of contaminants. In the literature, this process has been reported to be efficient only in the presence of oxygen. However, in this study, we unexpectedly found that the degradation of diatrizoate (DTZ) by a system based on the combination of copper ion and sulfite (Cu(II)/S(IV)) reached over 95% under anaerobic conditions, but was considerably retarded under aerobic conditions at pH 7. Furthermore, it was found that Cu(I), generated from the cleavage of the CuSOcomplex, was the main reactive species responsible for the degradation of DTZ by the Cu(II)/S(IV) system under anaerobic conditions. In fact, the absence of oxygen promoted the accumulation of Cu(I). The concomitant release of the iodide ion with the degradation of DTZ indicated that the anaerobic degradation of DTZ by the Cu(II)/S(IV) system mainly proceeded through the deiodination pathway, which was also confirmed by the detection of deiodinated products. The anaerobic degradation of DTZ was favored at higher initial concentrations of Cu(II) or sulfite in this system. Since the CuSO

complex, the precursor of Cu(I), was formed mainly at pH 7, the highest anaerobic degradation of DTZ was achieved at pH 7. An increase in reaction temperature considerably enhanced the degradation of DTZ by the Cu(II)/S(IV) system with an apparent activation energy of 119.4 kJ/mol. The presence of chloride, bicarbonate and humic acid slightly influenced the anaerobic degradation of DTZ. The experiments with real water samples also demonstrated the effectiveness of the degradation of DTZ by the Cu(II)/S(IV) system under anaerobic conditions.

Positive Oral Contrast Solution at MDCT for Suspected Acute Appendicitis in Adults: Rate of Appendiceal Luminal Filling of Normal and Inflamed Appendixes

Stephen J Tang, Perry J Pickhardt, David U Kim, B Dustin PoolerPMID: 31483140 DOI: 10.2214/AJR.18.21019

Abstract

The purpose of this study was to assess the rate of appendiceal filling with a positive oral contrast solution at MDCT performed for suspected acute appendicitis in adults.We performed a retrospective review of MDCT in 684 consecutive adult patients with suspected acute appendicitis in a 19-month period. Patients were excluded if no positive oral contrast solution (500 mL each of water and polyethylene glycol and 30 mL diatrizoate) was given or if the appendix was not visible or absent. After exclusion, images of 519 patients (mean age ± SD, 37.4 ± 16.0 years; 335 women, 184 men) were reviewed for cecal contrast opacification and appendiceal filling. Imaging findings were recorded as positive or negative for acute appendicitis using all available clinical and pathologic data as a reference standard. A control series of CT colonography (CTC) screening examinations (overnight preparation with universal cecal opacification) in 2552 adults without symptoms of appendicitis was also reviewed.

Cecal opacification was confirmed in 313/519 (60.3%) patients, with no difference between those considered to be positive (68/107, 63.6%) or negative (245/412, 59.5%) for appendicitis (

= 0.506). When positive oral contrast solution reached the cecum, appendiceal filling was seen in none of the 68 (0%) with appendicitis and in 205 of the 245 (83.7%) without appendicitis (

< 0.0001). Among CTC control subjects, appendiceal filling was similar to the cohort considered to be without appendicitis (2240/2552 [87.8%],

= 0.070).

In MDCT for suspected acute appendicitis, luminal filling of the noninflamed appendix exceeds 80% when positive oral contrast solution reaches the cecum, indicating results similar to screening CTC. The appendix did not fill in proven acute appendicitis, indicating appendiceal filling may allow exclusion of appendicitis with high certainty. These results suggest positive oral contrast solution may augment diagnostic accuracy and confidence in cases of suspected acute appendicitis.

Ultrasensitive Fluorescence Detection of Alzheimer's Disease Based on Polyvalent Directed Peptide Polymer Coupled to a Nanoporous ZnO Nanoplatform

Sang-Choon Lee, Hyun-Hee Park, Sang-Heon Kim, Seong-Ho Koh, Sung-Hwan Han, Moon-Young YoonPMID: 30938150 DOI: 10.1021/acs.analchem.8b03735

Abstract

Amyloid-beta 42 (Aβ), the key biomarker of Alzheimer's disease (AD), aggregates to form neurotoxic amyloid plaques. In this work, we modified two fluorescein isothiocyanate-labeled Aβ

-targeting peptides and designed an Aβ

-specific ultrasensitive polyvalent-directed peptide polymer (PDPP) to enhance AD diagnosis sensitivity. The dissociation constant of Aβ

by PDPP was 10

-fold higher than the single-site-directed peptide. The improved binding was due to the ability of PDPP to detect multiple receptors on the target. The power of the PDPP diagnostic probe was verified in its application to detect Aβ

in cerebrospinal fluid (CSF), which showed a lower limit of detection (LOD) in the fg mL

range that is more sensitive than detection by antibodies or single peptides. In addition, we present a novel ultrasensitive diagnostic system using an array of nanoporous ZnO nanoparticles, which play a role in fluorescence signal amplification, to further improve AD diagnosis sensitivity. We enhanced the signal on the basis of the properties of nanoporous ZnO nanoparticles and measured and quantified an ultralow concentration (ag mL

range) of Aβ

. This PDPP coupled to the nanoporous ZnO-based system is a novel approach to AD diagnosis that might also be useful for the detection of other target biomarkers and clinical applications.

Abiotic reductive deiodination of iodinated organic compounds and X-ray contrast media catalyzed by free corrinoids

Fatima El-Athman, Lorenz Adrian, Martin Jekel, Anke PutschewPMID: 30640003 DOI: 10.1016/j.chemosphere.2019.01.003

Abstract

Iodinated X-ray contrast media are known for their stability concerning deiodination in the aquatic environment under aerobic conditions. In this study, we demonstrate the abiotic reductive deiodination of the iodinated contrast media iopromide, iopamidol and diatrizoate in the presence of corrinoids. In addition, triiodinated benzoic acid derivatives with iodine atoms bound at different positions were investigated. Corrinoids like cyanocobalamin (vitamin B) and dicyanocobinamide served as electron shuttles and as catalysts between the reducing agent (e.g., titanium (III) citrate) and the electron accepting iodinated compound. The concentration decrease of the iodinated compounds followed first-order kinetics with rate constant k

depending on the iodinated compound. A linear correlation between the rate of iodide release and the corrinoid concentration was observed, with deiodination rates for dicyanocobinamide twice as high as for vitamin B

. Reducing agents with a less negative standard redox potential like dithiothreitol or cysteine caused slower deiodination as the cobalt center was only reduced to its Co

oxidation state. With a temperature increase from 11 to 23 °C, the concentrations of released iodide doubled. A complete deiodination was only observed for the iodinated contrast media but not for structurally similar iodinated benzoic acid derivatives.

Radiologic assessment of gastric emptying of water-soluble contrast media: New data security from a longitudinal study

M C Niño, L E Ferrer, J C Díaz, D Aguirre, S Pabón, J J PasternakPMID: 30424890 DOI: 10.1016/j.redar.2018.08.005

Abstract

Practice guidelines for preoperative fasting have not clearly established the fasting time needed after oral administration of water-soluble contrast media. The aim of this study was to determine the time required for the gastric emptying during the water-soluble contrast media in patients with acute abdominal pain.This prospective longitudinal study included sixty-eight patients older than 18 years of age with acute abdominal pain, who required a water-soluble contrast media enhanced abdominal computed tomography study. Plain radiographs were obtained hourly until complete the gastric emptying. Patients with probable bowel obstruction were not included in the study.

A total of 31 (45,6%), 54 (79,4%), and 64 (94,1%) patients achieved a complete gastric clearance of barium in 1, 2 and 3 hours, respectively. All patients achieved complete emptying of water-soluble contrast media within 6 hours. Gastric emptying time was not associated with gender (P=0,44), body mass index (P=.35), fasting time prior to water-soluble contrast media intake (P=0,12), administration of opioids in the emergency room (P=0,7), and the presence of comorbidities (P=0,36).

Ninety-four percent of the patients with acute abdominal pain achieved complete gastric emptying within 3hours after the administration of water-soluble contrast media. All of them achieved complete gastric emptying within 6hours. The results suggested 6hours after oral intake of the contrast media is enough to complete transit of water-soluble contrast media through the stomach and avoid unnecessary risks.

Detection of artificial sweeteners and iodinated X-ray contrast media in wastewater via LC-MS/MS and their potential use as anthropogenic tracers in flowing waters

Katja Ribbers, Lutz Breuer, Rolf-Alexander DüringPMID: 30471499 DOI: 10.1016/j.chemosphere.2018.10.193

Abstract

The detection of wastewater impact on stream chemistry is often hindered by high background concentrations of ubiquitous solutes. In the present study we tested the applicability of artificial sweeteners (AS) and iodinated X-ray contrast media (ICM) as tracers to detect this impact by examining wastewater treatment plant (WWTP) effluents and surface water samples. The developed direct injection LC-MS/MS method enabled the detection of these anthropogenic micropollutants in aqueous samples down to trace level concentrations. The 2-h-composite sampling of WWTP effluent revealed fluctuating ICM concentrations between and within days with highest concentrations at the end of the week. Diatrizoic acid (DTZ) and iopromide (IOP) were the predominant ICM with concentrations up to 7 μg/L. Concentrations of the AS acesulfame (ACE) fluctuated between 0.5 μg/L and 1 μg/L. Concentrations of AS and ICM in surface water were both associated with wastewater impact. DTZ contamination was more widespread whereas some sampling points exhibited a more pronounced contamination with non-ionic ICM. Surface water was frequently contaminated with AS. Particularly ACE was detected in every surface water sample indicating that it is chemically stable and that inputs to the aquatic environment via WWTP effluents are widespread. The broad application of ACE as food additive enables its application as a tracer throughout Germany. Furthermore, the developed LC-MS/MS method enables rapid detection of ACE down to the low ng/L-range. Nonetheless, DTZ or IOP could be used in addition to ACE to verify anthropogenic influences on natural waters.Catalytic Degradation of Diatrizoate by Persulfate Activation with Peanut Shell Biochar-Supported Nano Zero-Valent Iron in Aqueous Solution

Jian Xu, Xueliang Zhang, Cheng Sun, Huan He, Yuxuan Dai, Shaogui Yang, Yusuo Lin, Xinhua Zhan, Qun Li, Yan ZhouPMID: 30200550 DOI: 10.3390/ijerph15091937

Abstract

An emerging pollutant, diatrizoate (DTZ) has been frequently detected in aqueous solution. Unique reticular peanut shell biochar (BC)-supported nano zero-valent iron (nZVI) composite (nZVI/BC) was successfully synthesized and used as a catalyst for activating persulfate (PS) to promote the removal of DTZ. The structure and morphology of the nanocomposite materials were characterized by scanning electron microscopy, X-ray diffraction, Brunauer-Emmett-Teller measurements, and Fourier transform infrared spectroscopy. The degradation of DTZ (20 mg L) was achieved by activating PS with the nanocomposite material. The removal of DTZ reached nearly 100% using 25 mM PS and 0.45 g L

nZVI/2BC (mass ratio of nZVI and BC at 1:2) nanocomposite material at pH 3.0 and 25 °C. Influencing factors, such as dosages of nZVI/2BC and PS, temperature, and pH were also investigated. The mechanisms of PS activation with nZVI/2BC were discussed, including BC property, electron transfer, and the identification of free radicals in the reaction. The findings demonstrated that nZVI/BC-PS (peanut shell BC-supported nZVI activating PS) is a promising material for the treatment of refractory organic pollutants.

Radiocontrast Agent Diatrizoic Acid Induces Mitophagy and Oxidative Stress via Calcium Dysregulation

Dakota B Ward, Kathleen C Brown, Monica A ValentovicPMID: 31438500 DOI: 10.3390/ijms20174074

Abstract

Contrast-induced acute kidney injury (CI-AKI) is the third most common cause of hospital associated kidney damage. Potential mechanisms of CI-AKI may involve diminished renal hemodynamics, inflammatory responses, and direct cytotoxicity. The hypothesis for this study is that diatrizoic acid (DA) induces direct cytotoxicity to human proximal tubule (HK-2) cells via calcium dysregulation, mitochondrial dysfunction, and oxidative stress. HK-2 cells were exposed to 0-30 mg I/mL DA or vehicle for 2-24 h. Conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and trypan blue exclusion indicated a decrease in mitochondrial and cell viability within 2 and 24 h, respectively. Mitochondrial dysfunction was apparent within 8 h post exposure to 15 mg I/mL DA as shown by Seahorse XF cell mito and Glycolysis Stress tests. Mitophagy was increased at 8 h by 15 mg I/mL DA as confirmed by elevated LC3BII/I expression ratio. HK-2 cells pretreated with calcium level modulators BAPTA-AM, EGTA, or 2-aminophenyl borinate abrogated DA-induced mitochondrial damage. DA increased oxidative stress biomarkers of protein carbonylation and 4-hydroxynonenol (4HNE) adduct formation. Caspase 3 and 12 activation was induced by DA compared to vehicle at 24 h. These studies indicate that clinically relevant concentrations of DA impair HK-2 cells by dysregulating calcium, inducing mitochondrial turnover and oxidative stress, and activating apoptosis.Remote loading of liposomes with a

Gokce Engudar, Henrik Schaarup-Jensen, Frederikke P Fliedner, Anders E Hansen, Paul Kempen, Rasmus I Jølck, Andreas Kjæer, Thomas L Andresen, Mads H Clausen, Andreas I Jensen, Jonas R HenriksenPMID: 30613265 DOI: 10.7150/thno.26706

Abstract

Long circulating liposomes entrapping iodinated and radioiodinated compounds offer a highly versatile theranostic platform. Here we report a new methodology for efficient and high-yield loading of such compounds into liposomes, enabling CT/SPECT/PET imaging andI-radiotherapy.

The CT contrast agent diatrizoate was synthetically functionalized with a primary amine, which enabled its remote loading into PEGylated liposomes by either an ammonium sulfate- or a citrate-based pH transmembrane gradient. Further, the amino-diatrizoate was radiolabeled with either

I (t

= 4.18 days) for PET or

I (t

= 59.5 days) for SPECT, through an aromatic Finkelstein reaction.

Quantitative loading efficiencies (>99%) were achieved at optimized conditions. The

I-labeled compound was remote-loaded into liposomes, with an overall radiolabeling efficiency of 77 ± 1%, and imaged

in a CT26 murine colon cancer tumor model by PET/CT. A prolonged blood circulation half-life of 19.5 h was observed for the radiolabeled liposomes, whereas injections of the free compound were rapidly cleared. Lower accumulation was observed in the spleen, liver, kidney and tumor than what is usually seen for long-circulating liposomes.

The lower accumulation was interpreted as release of the tracer from the liposomes within these organs after accumulation. These results may guide the design of systems for controlled release of remote loadable drugs from liposomes.